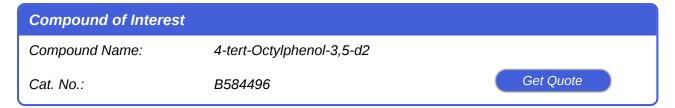


Technical Guide: 4-tert-Octylphenol-3,5-d2 for Research Applications

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This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **4-tert-Octylphenol-3,5-d2**, a deuterated form of the alkylphenol 4-tert-octylphenol. This document outlines its chemical and physical properties, identifies key suppliers, details an experimental protocol for its use as an internal standard, and illustrates the primary signaling pathway influenced by its non-deuterated counterpart.

Supplier and Chemical Information

4-tert-Octylphenol-3,5-d2 is primarily utilized as an internal standard in analytical chemistry, particularly for quantification of 4-tert-octylphenol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Several chemical suppliers offer this compound, typically as a solution in an organic solvent.

Table 1: Supplier Information for 4-tert-Octylphenol-3,5-d2



Supplier	Product Name	CAS Number	Additional Information
Sigma-Aldrich	4-tert-Octylphenol-3,5- d2 solution	1173021-20-9	Offered as an analytical standard in acetone at concentrations of 10 µg/mL and 100 µg/mL. [1][3]
Santa Cruz Biotechnology	4-tert-Octylphenol-3,5- d2 solution	1173021-20-9	Provided for proteomics research. [4]
LGC Standards	4-tert-Octylphenol-3,5-d2	1173021-20-9	Available as a certified reference material.[5]
MedChemExpress	4-tert-Octylphenol-3,5- d2	-	Marketed as a deuterium-labeled tracer and internal standard.[2]

Table 2: Chemical and Physical Properties of 4-tert-Octylphenol-3,5-d2



Property	Value	Source
Molecular Formula	C14D2H20O	[1][3][4][6]
Molecular Weight	~208.34 g/mol	[3][4]
CAS Number	1173021-20-9	[3][4]
Synonyms	4-(1,1,3,3- Tetramethylbutyl)phenol-3,5- d2, 4-tert-OP-D2	[4]
Purity	Analytical Standard, ~98%	[1][6]
Appearance	Typically a colorless solution (in solvent)	[6]
Storage Temperature	-20°C	[3]

Experimental Protocol: Quantification of 4-tert-Octylphenol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

The following protocol is adapted from established methods for the analysis of alkylphenols in biological samples and demonstrates the use of a deuterated internal standard like **4-tert-Octylphenol-3,5-d2**. This method is intended for research purposes and should be validated by the end-user.

Objective: To quantify the concentration of 4-tert-octylphenol in a serum sample using an internal standard for accurate and precise measurement.

Materials and Reagents:

- 4-tert-Octylphenol (analyte standard)
- 4-tert-Octylphenol-3,5-d2 (internal standard)
- LC-MS grade acetonitrile, methanol, and water



- Formic acid
- Serum samples
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- Sample Preparation:
 - Thaw serum samples to room temperature.
 - To 500 μL of serum, add a known concentration of 4-tert-Octylphenol-3,5-d2 internal standard solution. The concentration should be optimized based on the expected analyte levels.
 - Vortex the sample for 30 seconds.
 - Add 1 mL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
 - Wash the cartridge with 3 mL of 5% methanol in water.
 - Elute the analyte and internal standard with 3 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:



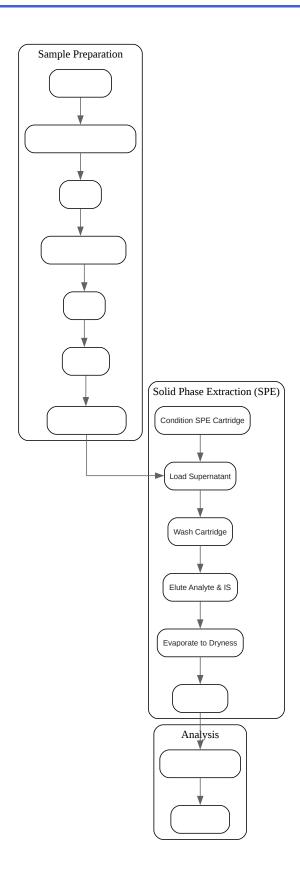




- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative.
- MRM Transitions: The specific precursor and product ions for both 4-tert-octylphenol and
 4-tert-Octylphenol-3,5-d2 need to be determined through infusion and optimization.
- Quantification: A calibration curve is generated by plotting the ratio of the analyte peak
 area to the internal standard peak area against the concentration of the analyte standards.
 The concentration of 4-tert-octylphenol in the unknown samples is then determined from
 this curve.

Below is a workflow diagram for this experimental protocol.





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Experimental workflow for the quantification of 4-tert-octylphenol.



Signaling Pathways of 4-tert-Octylphenol

4-tert-Octylphenol is recognized as an endocrine-disrupting chemical, primarily due to its ability to mimic the effects of estrogen.[7] Its biological effects are largely mediated through the estrogen receptor signaling pathway.

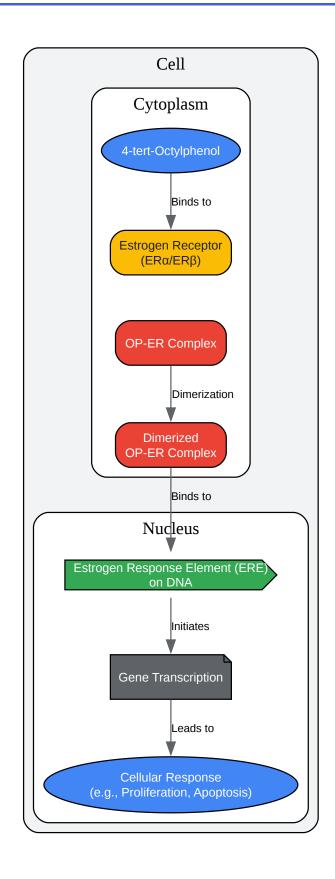
Estrogen Receptor-Mediated Signaling Pathway

4-tert-Octylphenol can bind to estrogen receptors (ER α and ER β), which are intracellular receptors.[8] This binding triggers a cascade of events that ultimately alters gene expression.

The general mechanism is as follows:

- Binding: 4-tert-Octylphenol enters the cell and binds to the estrogen receptor in the cytoplasm or nucleus.
- Dimerization: Upon binding, the receptor undergoes a conformational change and dimerizes.
- Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.
- DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
- Gene Transcription: The binding of the complex to EREs recruits co-activators or corepressors, leading to the transcription of estrogen-responsive genes. This can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.[8]





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Estrogen receptor-mediated signaling pathway of 4-tert-octylphenol.



The use of **4-tert-Octylphenol-3,5-d2** as an internal standard is crucial for accurately studying the pharmacokinetics and environmental fate of 4-tert-octylphenol, which in turn helps in assessing the risk associated with its endocrine-disrupting activities.

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